molecular formula C21H36N8O6 B14810503 N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu

N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu

Cat. No.: B14810503
M. Wt: 496.6 g/mol
InChI Key: LAAPTJZMTVJGEE-BWJWTDLKSA-N
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Description

N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu is a synthetic peptide compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a carbonyl group attached to a glutamine-alanine-aldehyde sequence, followed by a leucine residue. The specific arrangement of these amino acids and functional groups endows the compound with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence is formed.

Industrial Production Methods

For industrial-scale production, automated peptide synthesizers are employed to streamline the SPPS process. These machines can handle multiple reactions simultaneously, significantly reducing the time and labor required for synthesis. Additionally, high-performance liquid chromatography (HPLC) is used to purify the final product, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amino acid residues can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the peptide under mild conditions.

Major Products Formed

    Oxidation: Conversion of the aldehyde to a carboxylic acid.

    Reduction: Formation of an alcohol from the carbonyl group.

    Substitution: Formation of new peptide derivatives with modified side chains.

Scientific Research Applications

N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential as a therapeutic agent in treating diseases related to protein aggregation and misfolding.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate protein-protein interactions by stabilizing or destabilizing specific conformations, thereby influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Val: Similar structure but with valine instead of leucine.

    N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Ile: Contains isoleucine instead of leucine.

    N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Phe: Features phenylalanine in place of leucine.

Uniqueness

N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu is unique due to its specific amino acid sequence and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H36N8O6

Molecular Weight

496.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(6S)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-2-[[(2S)-4-methyl-1-oxopentan-2-yl]carbamoylamino]acetyl]amino]-N-[(2S)-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C21H36N8O6/c1-11(2)8-13(10-31)26-21(35)29-17(14-6-7-24-20(23)28-14)19(34)27-15(4-5-16(22)32)18(33)25-12(3)9-30/h9-15,17H,4-8H2,1-3H3,(H2,22,32)(H,25,33)(H,27,34)(H3,23,24,28)(H2,26,29,35)/t12-,13-,14-,15-,17-/m0/s1

InChI Key

LAAPTJZMTVJGEE-BWJWTDLKSA-N

Isomeric SMILES

C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCN=C(N1)N)NC(=O)N[C@@H](CC(C)C)C=O

Canonical SMILES

CC(C)CC(C=O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O

Origin of Product

United States

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